4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine, also known as 4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride, is a synthetic compound classified under pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound has garnered interest due to its potential pharmacological properties, including possible applications in medicinal chemistry and biological research .
The synthesis of 4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine typically involves several key steps:
The synthesis may require specific reagents and conditions:
The molecular formula of 4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine is C12H16N2S. Its structure consists of a pyrimidine ring substituted with a methyl group and a piperidinylmethylthio group.
4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors that are crucial in inflammatory pathways, potentially leading to anti-inflammatory effects by modulating mediators such as prostaglandins and cytokines . This characteristic makes it a candidate for further exploration in therapeutic contexts.
The physical properties of 4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine include:
Key chemical properties include:
Detailed analyses such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its potential in drug development and therapeutic applications.
The pyrimidine ring functions as a bioisosteric nucleus that forms critical hinge-region interactions in kinase active sites. This scaffold's nitrogen atoms typically engage in dual hydrogen bonds with kinase backbone residues (e.g., Cys-92 and Glu-90 in PLK4), while C2/C4 substituents project into adjacent hydrophobic pockets to confer target specificity [6] [7]. Recent advances highlight the aminopyrimidine pharmacophore as particularly effective for inhibiting resistance-prone kinases like EGFR and PLK4. Modifications at the 4-position of pyrimidine, exemplified by methyl group introduction, optimize steric complementarity within subpockets and influence inhibitor residence time [6] [10].
Table 1: Kinase Inhibition Profiles of Representative Pyrimidine-Based Inhibitors
Compound | Core Structure | Primary Target (IC₅₀) | Cellular Activity |
---|---|---|---|
Centrinone | Aminopyrazole-pyrimidine | PLK4 (2.71 nM) | p53-dependent G1 arrest |
CFI-400945 | Indazole-pyrimidine | PLK4 (0.26 nM) | Phase II clinical candidate |
Compound 8h* | Aminopyrimidine | PLK4 (6.7 nM) | Antiproliferative in breast cancer |
4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine | Thioether-pyrimidine | Under investigation | Molecular simulations suggest PLK4/EGFR affinity |
*From [6] featuring optimized PLK4 inhibition
In breast cancer models, aminopyrimidine derivatives (e.g., Compound 8h) achieve sub-nanomolar PLK4 inhibition (IC₅₀ = 6.7 pM) and demonstrate exceptional metabolic stability (plasma t₁/₂ > 289 min; liver microsomal t₁/₂ > 145 min). This underscores the scaffold’s capacity to overcome limitations of early-generation inhibitors like Centrinone, which exhibited poor microsomal stability (t₁/₂ = 5.8 min) and CYP450 inhibition [6]. The 4-methylpyrimidine moiety specifically enhances cell permeability while the aminopyrimidine nitrogen anchors the hinge region, creating a pharmacophore model exploitable for novel compounds like 4-methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine [4] [6].
Thioether-bridged pyrimidines constitute an innovative structural class where a sulfur atom connects the heterocyclic core to diverse pharmacophoric elements. The thioether linkage (-S-CH₂-) enhances conformational flexibility and electron delocalization while maintaining metabolic resistance superior to ether or amine analogs [6] [8]. Specifically, 4-methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride (CAS# 1420873-93-3) integrates two privileged motifs: a 4-methylpyrimidine warhead and a piperidinyl-thioether tail. This architecture enables three-dimensional exploration of kinase hydrophobic regions inaccessible to planar scaffolds [1] [5].
Table 2: Comparative Analysis of Piperidinyl-thioether Pyrimidine Isomers
Compound | Molecular Formula | Piperidine Attachment | Key Structural Features |
---|---|---|---|
4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine·HCl | C₁₁H₁₈ClN₃S | C3-position | Salt-stabilized; protonatable nitrogen enhances solubility |
4-Methyl-2-((piperidin-2-ylmethyl)thio)pyrimidine | C₁₁H₁₇N₃S | C2-position | Free base; altered vector orientation |
4-Methyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine | C₁₁H₁₇N₃S | C3-position (free base) | Improved membrane permeability |
Molecular modeling of 4-methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine reveals:
In PLK4 inhibitors, the piperidinyl-thioether moiety significantly enhances hydrophobic cavity binding near the DFG motif. Docking simulations (PDB: 4YUR) demonstrate that the 3-piperidinyl isomer’s spatial orientation better complements this pocket than 2-substituted analogs, reducing entropic penalties upon binding [6]. This isomer preference is reflected in synthesis efforts prioritizing 3-(aminomethyl)piperidine intermediates [1] [9]. Additionally, the free base form (CAS# 1248627-79-3) shows improved cellular permeability, while the hydrochloride salt (CAS# 1420873-93-3) facilitates aqueous formulation for biological testing [5] [9].
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4